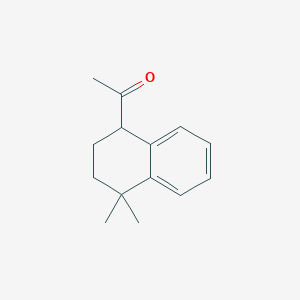

1,1-Dimethyl-4-acetyl-tetralin

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)ethanone |

InChI |

InChI=1S/C14H18O/c1-10(15)11-8-9-14(2,3)13-7-5-4-6-12(11)13/h4-7,11H,8-9H2,1-3H3 |

InChI Key |

UROJOBFHQULQAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(C2=CC=CC=C12)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Acetylated Tetralins

Elucidation of Reaction Mechanisms in Tetralin Functionalization

The functionalization of the tetralin scaffold is a cornerstone of synthesizing a wide array of chemical compounds. Understanding the underlying mechanisms of these transformations is critical for controlling reaction outcomes and designing efficient synthetic routes.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. wikibooks.org In the context of acetylated tetralins, Friedel-Crafts acylation is a primary method for installing the acetyl group. savemyexams.com This reaction proceeds via an electrophilic substitution mechanism. libretexts.org

The process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which reacts with an acyl chloride (e.g., acetyl chloride) to form a highly electrophilic acylium ion. libretexts.orgmdpi.com This acylium ion then attacks the electron-rich aromatic ring of the tetralin molecule. mdpi.com The aromaticity of the ring is temporarily disrupted during the formation of a cationic intermediate known as a benzenium ion or sigma complex. libretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom where the substitution occurred, yielding the acetylated tetralin product. libretexts.org

For instance, the synthesis of 6-acetyl-1,1,4,4-tetramethyl-tetralone involves the reaction of 1,1,4,4-tetramethyl-2-tetralone with acetyl chloride in the presence of aluminum(III) chloride. google.com The position of acylation on the tetralin ring is influenced by the directing effects of the existing substituents. Alkyl groups on the benzene (B151609) ring are generally activating and direct incoming electrophiles to the ortho and para positions. savemyexams.com In the acylation of substrates like methylbenzene (toluene), substitution occurs almost exclusively at the 4-position. libretexts.org

The general mechanism for the Friedel-Crafts acylation of a tetralin derivative can be summarized in the following steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acyl halide to generate the acylium ion.

Electrophilic Attack: The π-electrons of the tetralin's aromatic ring act as a nucleophile, attacking the electrophilic acylium ion.

Deprotonation: A weak base removes a proton from the intermediate sigma complex, restoring the aromatic system and forming the final ketone product.

Carbocation rearrangements are a common phenomenon in organic reactions that proceed through carbocation intermediates. libretexts.orgpharmaguideline.com These rearrangements involve the migration of a group (typically a hydride or an alkyl group) from an adjacent carbon to the positively charged carbon, a process known as a 1,2-shift. periodicchemistry.com The primary driving force for this process is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). pharmaguideline.comperiodicchemistry.com

While carbocation rearrangements are a significant consideration in Friedel-Crafts alkylation, often leading to a mixture of products, they are generally not observed in Friedel-Crafts acylation. libretexts.org This is because the acylium ion formed during acylation is resonance-stabilized and significantly less prone to rearrangement compared to the carbocations generated during alkylation.

However, rearrangements can be relevant in other transformations of the tetralin skeleton. For example, studies have shown that 1,1-dimethyl tetralin can rearrange to form 1,2-dimethylnaphthalene (B110214) under certain conditions, a process that involves carbocation intermediates. ualberta.ca

Cyclization reactions represent another crucial pathway in the chemistry of tetralins, often being the key step in the formation of the bicyclic ring system itself. Intramolecular Friedel-Crafts reactions are a powerful tool for this purpose. masterorganicchemistry.com For example, the Darzens tetralin synthesis involves the intramolecular ring-closing of a 1-aryl-4-pentene using concentrated sulfuric acid to construct the tetralin framework. atamanchemicals.com

Kinetics of Chemical Reactions and Degradation Pathways of Acetylated Tetralins

The environmental fate and persistence of acetylated tetralins are governed by the kinetics of their degradation through various chemical and biological pathways.

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as hydrolysis or oxidation. The kinetics of these reactions are often described using rate constants, which quantify the reaction speed. For many organic compounds in environmental systems, degradation can be modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. acs.org

Another significant abiotic degradation pathway, particularly in the atmosphere, is the reaction with photochemically generated oxidants like the hydroxyl (OH) radical. oup.com Quantitative Structure-Activity Relationship (QSAR) models, such as the Atkinson method, are used to estimate the rate constants for these gas-phase reactions based on the molecular structure of the organic compound. oup.com

The following table presents biodegradation kinetic data for tetralin and a related substituted benzene as determined in a surface water study. acs.org

| Compound | Initial Concentration | Lag Phase (tlag, days) | Rate Constant (ksystem, day-1) | Half-Life (DT50, days) |

|---|---|---|---|---|

| Tetralin | S/100 | 15 | 0.038 | 18 |

| Tetralin | S/30 | 15 | 0.032 | 22 |

| Tetralin | S/10 | 15 | 0.024 | 29 |

| Tetralin | S/3 | 16 | 0.015 | 46 |

| 1,2,4-Trimethylbenzene (B165218) | S/100 | 9.4 | 0.13 | 5.3 |

| 1,2,4-Trimethylbenzene | S/30 | 11 | 0.063 | 11 |

| 1,2,4-Trimethylbenzene | S/10 | 11 | 0.041 | 17 |

| 1,2,4-Trimethylbenzene | S/3 | 11 | 0.031 | 22 |

Data sourced from a study on hydrocarbon biodegradation in surface water. acs.org "S" represents the aqueous solubility of the compound.

Oxidative degradation is a key process in the transformation of organic compounds in both engineered and natural systems. Advanced Oxidation Processes (AOPs) are designed to generate highly reactive species, such as hydroxyl radicals, to break down recalcitrant organic pollutants. researchgate.net

Ozonolysis is a specific oxidative degradation reaction where ozone (O₃) cleaves unsaturated bonds, such as those in alkenes, alkynes, and aromatic rings. wikipedia.org The generally accepted mechanism for the ozonolysis of alkenes, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound (aldehyde or ketone), which then recombine to form a more stable secondary ozonide (trioxolane). wikipedia.org

For aromatic compounds like acetylated tetralins, ozonolysis would primarily attack the electron-rich benzene ring. This process can lead to the cleavage of the aromatic ring and the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids. wikipedia.org While ozonation is often employed to enhance the biodegradability of organic matter, the transformation products are not always more benign or easily degraded than the parent compound. acs.org The specific degradation products of 1,1-dimethyl-4-acetyl-tetralin would depend on the reaction conditions and the subsequent work-up steps.

Advanced Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools for investigating complex reaction mechanisms at a molecular level. These methods can elucidate transition states, reaction intermediates, and energetic barriers, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio calculations are widely used to model the geometries of molecules and the activation energies for reactions, such as the ring inversion of the tetralin framework. researchgate.net For reactions involving complex mechanistic steps, such as sequential carbocation rearrangements, specialized computational algorithms have been developed. For example, the HopCat algorithm uses a network-based approach to analyze reaction networks and predict the outcomes of complex carbocationic rearrangements, which can be difficult to rationalize otherwise. nih.gov

Computational studies can also be used to assess the influence of solvents on reaction kinetics and mechanisms. chemrxiv.org By calculating reaction energies and solvation energies, researchers can predict how a reaction pathway might change in different environments. chemrxiv.org Furthermore, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of molecules and their interactions, such as how a ligand might bind to and activate a biological receptor. ebi.ac.uk These advanced computational approaches are invaluable for rationalizing observed reactivity and for the predictive design of new chemical transformations involving complex scaffolds like acetylated tetralins.

Density Functional Theory (DFT) for Transition State Analysis

No published research was found that specifically applies Density Functional Theory to analyze the transition states of chemical transformations involving this compound.

Molecular Dynamics Simulations for Reactive Intermediate Dynamics

No published research was found that specifically uses Molecular Dynamics simulations to study the dynamics of reactive intermediates formed from this compound.

Advanced Spectroscopic and Structural Characterization of 1,1 Dimethyl 4 Acetyl Tetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

A ¹H NMR spectrum for 1,1-Dimethyl-4-acetyl-tetralin would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include singlets for the two methyl groups at the C1 position, multiplets for the methylene (B1212753) protons of the tetralin ring system, and signals for the aromatic protons, as well as a characteristic singlet for the acetyl group's methyl protons. However, no specific experimental ¹H NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in this compound, confirming the carbon framework of the molecule. One would anticipate signals for the quaternary carbon at C1, the methyl carbons attached to C1, the methylene carbons of the saturated ring, the carbons of the aromatic ring, and the carbonyl and methyl carbons of the acetyl group. No published ¹³C NMR data for this specific compound are available.

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of substituents like the acetyl group.

Without the foundational 1D NMR data, no analysis using these advanced techniques for this compound can be presented.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for identifying this compound in a mixture and assessing its purity. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and a series of fragment ions that are characteristic of its structure. No GC-MS data for this compound have been reported in the searched databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₈O), the expected exact mass would be a key piece of data for its definitive identification. However, no HRMS data for this compound are publicly available.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis provides detailed insights into its molecular structure through characteristic fragmentation pathways.

The process involves the initial ionization of the molecule, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure.

For this compound, the most likely fragmentation patterns under MS/MS conditions would involve the cleavage of the acetyl group and subsequent fragmentations within the tetralin ring structure. A primary fragmentation event is the loss of the acetyl group as a methyl radical (•CH₃) followed by a neutral loss of carbon monoxide (CO), or the direct loss of the entire acetyl radical (•COCH₃). Another significant fragmentation is the cleavage of the C-C bond between the carbonyl group and the aromatic ring, a common process for acyl-substituted aromatics known as α-cleavage. This would result in a stable acylium ion. The tetralin ring itself can undergo fragmentation, typically through the loss of methyl groups or ring-opening mechanisms. nih.gov

Table 1: Plausible MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 202 | 187 | •CH₃ | [M-CH₃]⁺ |

| 202 | 159 | •COCH₃ | [M-COCH₃]⁺ |

Atmospheric Pressure Chemical Ionization (APCI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) in Related Structural Studies

Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is a "soft" ionization technique that is well-suited for the analysis of relatively non-polar, thermally stable, low to medium molecular weight compounds. nih.gov It operates at atmospheric pressure by creating a plasma of reagent gas ions from the solvent vapor via a corona discharge. youtube.com These reagent ions then transfer charge to the analyte molecules through chemical reactions (ion-molecule reactions). youtube.com For a compound like this compound, which has moderate polarity and is volatile enough to be vaporized, APCI is an effective ionization method. nih.gov

In positive-ion mode, ionization typically occurs via protonation to produce a protonated molecule, [M+H]⁺, or through charge-exchange reactions that can generate a radical cation, M⁺•. nih.gov In negative-ion mode, deprotonation can lead to the formation of [M-H]⁻ ions. nih.gov The resulting spectra from APCI are often simple, with a dominant molecular ion species and minimal fragmentation, making it useful for accurate molecular weight determination. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules like proteins and polymers, but it can also be applied to smaller organic molecules. wikipedia.orgresearchgate.net In MALDI, the analyte is co-crystallized with a matrix compound, which is a small, organic molecule that strongly absorbs laser radiation at a specific wavelength. scripps.edulibretexts.org A pulsed laser irradiates the sample, causing the matrix to desorb and vaporize, carrying the intact analyte molecules with it into the gas phase. scripps.edu The matrix then facilitates the ionization of the analyte, typically through proton transfer, resulting in predominantly singly charged ions like [M+H]⁺, [M+Na]⁺, or [M+K]⁺. utoronto.ca

While not the primary technique for a molecule of this size and volatility, MALDI could be employed in specialized applications, such as the analysis of this compound derivatives or in mass spectrometry imaging (MSI) to map its spatial distribution in a complex sample. chemrxiv.org The choice of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is crucial for successful analysis. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, allowing for its identification.

For this compound, the key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring, and the aliphatic C-H bonds of the methyl and methylene groups. libretexts.org The FTIR spectrum would be expected to show strong, characteristic absorption bands corresponding to these groups. Based on data from the closely related compound 6-Acetyltetralin and general spectroscopic principles, the following peaks can be predicted. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1365 | C-H Bend | CH₃ (gem-dimethyl) |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Molecules containing chromophores—parts of a molecule that absorb light—are active in UV-Vis spectroscopy.

This compound contains a conjugated system composed of the aromatic ring and the acetyl group's carbonyl function. This system gives rise to characteristic electronic transitions. libretexts.org Two main types of transitions are expected for this molecule:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring. They are typically intense. libretexts.org

n → π* transitions: These are lower-energy, less intense transitions involving the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital of the carbonyl group. libretexts.org

The presence of the acetyl group conjugated with the tetralin ring system influences the position and intensity of these absorption bands.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring/Conjugated Ketone | ~240-250 |

| π → π* | Aromatic Ring (Benzenoid) | ~280-290 |

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Forms

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

The analysis would reveal the exact conformation of the molecule in the solid state. Key structural features that would be elucidated include:

The conformation of the non-aromatic portion of the tetralin ring: It would confirm whether it adopts a half-chair or sofa conformation.

The planarity of the acetyl group relative to the aromatic ring: This would provide insight into the degree of electronic conjugation between the carbonyl group and the ring.

Intermolecular interactions: The crystal packing would show how individual molecules arrange themselves in the solid state, revealing any significant non-covalent interactions like C-H···O hydrogen bonds or π-stacking.

While no public crystal structure data for this compound is currently available, the technique remains the gold standard for unambiguous structural proof of crystalline organic compounds. nih.gov

Chiroptical Methods for Absolute Configuration Assignment, such as Circular Dichroism (CD)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to investigate the stereochemistry of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral substance. nih.gov

However, this compound is an achiral molecule. It possesses a plane of symmetry that runs through the acetyl group and bisects the gem-dimethyl group and the tetralin ring. Because it is achiral, it cannot have enantiomers and does not have an absolute configuration. Therefore, it will not exhibit a circular dichroism spectrum.

For related chiral tetralin derivatives that lack such symmetry, CD spectroscopy would be a valuable tool. researcher.life For example, if a substituent were introduced on the non-aromatic ring in a way that creates a stereocenter, CD analysis could be used to determine the absolute configuration of that center by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds. researcher.life

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Acetyltetralin |

| α-cyano-4-hydroxycinnamic acid (CHCA) |

| 2,5-dihydroxybenzoic acid (DHB) |

| 2-aminotetralins |

Computational Chemistry and Theoretical Modeling of 1,1 Dimethyl 4 Acetyl Tetralin Systems

Quantum Chemical Calculations for Electronic and Geometric Structure Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) and to probe the electronic nature of molecules.

For 1,1-Dimethyl-4-acetyl-tetralin, DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) with a suitable basis set such as 6-31G(d,p), are used to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -732.54 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 2.85 | B3LYP/6-31G(d,p) |

| C=O Bond Length (Å) | 1.22 | B3LYP/6-31G(d,p) |

| NBO Charge on Carbonyl Oxygen | -0.58 e | B3LYP/6-31G(d,p) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in the presence of time-dependent electromagnetic fields, making it a powerful tool for predicting electronic absorption spectra (UV-Vis). amanote.comaps.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). mdpi.comresearchgate.net

The methodology involves using the DFT-optimized ground-state geometry as a starting point. TD-DFT calculations, often with functionals like PBE0 or CAM-B3LYP and basis sets like 6-31+G(d,p), can simulate the UV-Vis spectrum. nih.govrsc.org Analysis of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the character of these transitions (e.g., π → π* or n → π*). nih.govrsc.org The choice of solvent can also be incorporated into these models using approaches like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), as solvent polarity can influence spectral features. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding the relationship between a molecule's structure and its color and photophysical properties. researchgate.net

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.002 | n → π |

| S₀ → S₂ | 278 | 0.150 | π → π |

| S₀ → S₃ | 245 | 0.210 | π → π* |

Molecular Docking and Ligand-Binding Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or nucleic acid. nih.gov This method is critical for understanding the interactions between small molecules and biological macromolecules. For a fragrance compound like this compound, the most relevant biological targets are human olfactory receptors (hORs).

The process involves generating a three-dimensional structure of the ligand and the receptor. A scoring function is then used to evaluate thousands of possible binding poses, predicting the most stable binding mode and estimating the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. While specific docking studies on this compound are not widely published, this methodology is the primary computational approach to investigate how its structural features enable it to bind to and activate specific olfactory receptors, leading to the perception of its characteristic scent. Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-receptor complex in a simulated biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their physical, chemical, or biological activities. These models are built by calculating a set of numerical descriptors for each molecule and then using algorithms to find a mathematical relationship between these descriptors and an observed property.

Fragrance materials can be released into the atmosphere, where their persistence and fate are determined by their reaction rates with atmospheric oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). QSAR models can predict these reaction rate constants based on molecular structure.

Studies on structurally similar fragrance compounds, such as the tetralin musk OTNE, have shown that reaction with the OH radical is the dominant atmospheric loss process during the daytime. researchgate.net The calculated atmospheric lifetimes for these types of compounds are typically on the order of a few hours, suggesting they are unlikely to persist long enough for long-range transport. researchgate.net These predictive models are crucial for assessing the environmental impact of volatile and semi-volatile consumer product ingredients.

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

|---|---|---|---|

| OTNE | OH Radical | (9.85 ± 0.88) x 10⁻¹¹ | ~1.2 hours |

| OTNE | NO₃ Radical | (1.71 ± 0.19) x 10⁻¹¹ | ~2 minutes |

| OTNE | O₃ | (2.1 ± 0.5) x 10⁻¹⁸ | ~26 days |

Understanding the relationship between molecular structure and perceived odor is a major goal in fragrance chemistry. For the tetralin class of musks, computational Odor-Structure Relationship (OSR) studies, a specialized form of QSAR, have been employed to identify the key molecular features responsible for their characteristic musk scent. oup.com

In these studies, a large dataset of tetralin and indan (B1671822) derivatives, including both musk and non-musk compounds, is assembled. oup.comnih.gov For each molecule, a wide array of molecular descriptors is calculated, capturing information about its steric, electronic, topological, and geometric properties. nih.govrsc.org Machine learning techniques, such as genetic algorithms and artificial neural networks, are then used to build classification models that can distinguish musks from non-musks based on these descriptors. oup.comrsc.org Research has shown that tetralin musks occupy a well-defined region within this multi-dimensional descriptor space, indicating that a specific combination of properties is required for the odor. oup.comnih.gov These models highlight the importance of steric and electronic parameters, providing a computational framework for predicting the odor of new compounds and guiding the design of novel fragrance ingredients. rsc.orgnih.gov

| Descriptor Category | Examples | Relevance to Odor Perception |

|---|---|---|

| Steric/Topological | Molecular volume, Surface area, Shape indices (e.g., Kappa indices) | Defines the size and shape of the molecule, critical for fitting into the binding pocket of an olfactory receptor. |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic and polarization interactions with the receptor. |

| Constitutional | Molecular weight, Atom counts, Ring counts | Provides basic information about the molecular composition. |

| Quantum Chemical | Total energy, Heats of formation, Polarizability | Reflects the electronic structure and stability, influencing intermolecular forces. |

Conformational Analysis and Stereochemical Considerations using Computational Methods

The conformational landscape of this compound is primarily dictated by the puckering of the saturated portion of its tetralin core and the steric interactions of its substituents. The tetralin system, a hybrid of a benzene (B151609) ring and a cyclohexane (B81311) ring, possesses a non-planar aliphatic ring that can adopt several conformations to minimize steric and torsional strain. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the potential energy surface of such molecules to determine the geometries and relative stabilities of various conformers and stereoisomers. nih.gov

The aliphatic ring of tetralin itself is analogous to cyclohexane but with less conformational flexibility due to the fused aromatic ring. It typically adopts a half-chair (or sofa) conformation as its most stable form. In this conformation, four of the carbon atoms are coplanar, while the other two are puckered out of this plane. Other, higher-energy conformations like the twist-boat are also possible. For substituted tetralins, the energetic balance between these conformations is heavily influenced by the nature and position of the substituents.

Influence of the 1,1-Dimethyl Group:

Influence of the 4-Acetyl Group and Stereochemistry:

The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-1,1-dimethyl-4-acetyl-tetralin and (S)-1,1-dimethyl-4-acetyl-tetralin. For each enantiomer, the acetyl group at the C4 position can exist in two primary orientations: pseudo-equatorial or pseudo-axial.

The relative stability of these conformers is largely determined by steric strain. A pseudo-axial acetyl group will experience significant steric hindrance with the pseudo-axial hydrogen or methyl group at the C2 position and the pseudo-axial methyl group at the C1 position. These interactions are analogous to the 1,3-diaxial interactions that destabilize axial substituents in cyclohexane derivatives. pressbooks.publibretexts.org It is well-established that substituents prefer an equatorial orientation to minimize these repulsive forces. pressbooks.publumenlearning.com Consequently, the conformer with the acetyl group in the pseudo-equatorial position is expected to be significantly more stable.

Computational modeling allows for the quantification of these energy differences. By optimizing the geometry of each possible conformer and calculating its electronic energy, a clear picture of the conformational equilibrium can be established. The energy difference between the pseudo-axial and pseudo-equatorial conformers for an acetyl group on a cyclohexane ring is a known parameter that can be used as a baseline for estimating the stability in the tetralin system.

Interactive Data Table: Calculated Relative Energies of Conformers

The following table, based on theoretical principles derived from computational studies on analogous substituted cyclohexanes and tetralins, illustrates the expected relative energies for the primary conformers of one enantiomer (e.g., the R-enantiomer) of this compound. nih.govpressbooks.pub The conformer with the pseudo-equatorial acetyl group is set as the reference energy (0 kJ/mol).

| Conformer | C4-Acetyl Group Orientation | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| 1 | Pseudo-Equatorial | 0.00 | >99 |

| 2 | Pseudo-Axial | ~15-20 | <1 |

Note: The energy values are estimates based on the known steric strain (1,3-diaxial interactions) for acetyl and methyl groups in similar ring systems. Actual values would require specific DFT or ab initio calculations for this molecule.

Interactive Data Table: Key Dihedral Angles

The puckering of the ring and the orientation of the substituents can be precisely described by dihedral angles. Computational models provide these values for the lowest energy conformers. The following table presents hypothetical, yet structurally plausible, dihedral angles for the most stable conformer (pseudo-equatorial acetyl group).

| Dihedral Angle | Atoms Involved | Expected Value (degrees) |

| Ring Pucker 1 | C4a-C1-C2-C3 | ~55-60 |

| Ring Pucker 2 | C1-C2-C3-C4 | ~ -50 to -55 |

| Acetyl Orientation | C3-C4-C(O)-CH3 | ~170-180 (anti-periplanar) |

This conformational analysis, grounded in computational chemistry principles, predicts that this compound will exist predominantly in a half-chair conformation where the bulky acetyl group occupies a pseudo-equatorial position to minimize steric strain. This preferred conformation is crucial as the three-dimensional shape of a molecule is intrinsically linked to its chemical and physical properties.

Derivatization and Application As a Building Block in Advanced Organic Synthesis Research

Synthesis of Novel Heterocyclic Systems from Acetylated Tetralin Precursors

The acetyl functionality of 1,1-dimethyl-4-acetyl-tetralin is a gateway to a diverse range of heterocyclic compounds. Through various condensation and cyclization reactions, this key intermediate can be transformed into fused and hybrid systems with potential applications in medicinal chemistry and materials science.

Derivatization to Furan-2-one and Pyrazole (B372694) Derivatives

The transformation of acetylated tetralins into furan-2-one and pyrazole derivatives represents a significant avenue for creating novel molecular scaffolds. For instance, 2-acetyltetralin can be reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then further reacted with acetylglycine or hippuric acid to yield pyranone derivatives, which are closely related to furan-2-ones. researchgate.net

In a similar vein, the synthesis of pyrazole derivatives from acetylated tetralins is a well-established strategy. One common method involves the reaction of the acetyltetralin with a hydrazine (B178648) derivative. This can be a one-step process or a multi-step sequence involving the initial formation of a chalcone (B49325) or an enaminone, followed by cyclization with hydrazine. These reactions provide access to a wide variety of substituted pyrazole-tetralin hybrids. Research has demonstrated the synthesis of new furan-2-one and pyrazole heterocycles based on the 5,6,7,8-tetrahydronaphthalene scaffold, highlighting the versatility of acetylated tetralins as starting materials. researchgate.net

| Precursor | Reagents | Product Type | Reference |

| 2-Acetyltetralin | 1. DMF-DMA2. Acetylglycine/Hippuric acid | Pyranone (Furan-2-one analogue) | researchgate.net |

| 2-Acetyltetralin | Hydrazine derivatives | Pyrazole-tetralin hybrid | researchgate.net |

Formation of Tetralin-Pyridine Hybrid Compounds

The synthesis of hybrid molecules that combine the tetralin scaffold with a pyridine (B92270) ring has attracted considerable interest due to the prevalence of the pyridine motif in pharmaceuticals. A common synthetic route to these hybrids involves the reaction of an acetylated tetralin with a suitable nitrogen-containing precursor.

One-pot methodologies have been developed for the synthesis of 2-imino(1H)pyridines by reacting an acetyl derivative of tetralin with malononitrile (B47326) and an appropriate aldehyde in the presence of ammonium (B1175870) acetate. mdpi.com These intermediates can then be used to prepare novel glycosides. mdpi.com Another approach involves the reaction of 6-acetyltetraline with cyanothioacetamide and an aromatic aldehyde to produce 2-thioxo-1,2-dihydropyridine-3-carbonitriles. mdpi.com These examples showcase the utility of acetylated tetralins in constructing complex, multi-ring systems that are of interest for biological evaluation.

| Precursor | Reagents | Product Type | Reference |

| 6-Acetyltetraline | Malononitrile, Aldehyde, Ammonium Acetate | 2-Imino(1H)pyridine | mdpi.com |

| 6-Acetyltetraline | Cyanothioacetamide, Aromatic Aldehyde, Ammonium Acetate | 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | mdpi.com |

Role as an Intermediate in Complex Chemical Synthesis

Beyond the synthesis of novel heterocycles, this compound and its close analogues serve as critical intermediates in the total synthesis of complex natural products and their derivatives. The tetralin core provides a pre-formed structural element that can be elaborated upon to construct intricate molecular architectures.

Precursor in Anthracyclinone Synthesis Research

Anthracyclinones are the aglycone portions of anthracyclines, a class of potent anticancer agents. The synthesis of these complex molecules often relies on a convergent strategy where the A and B rings are constructed from a tetralin derivative. Specifically, 2-acetyl-5,8-dimethoxytetralin has been identified as a key intermediate in the synthesis of various anthracyclinones. cdnsciencepub.comresearchgate.net

The general approach involves the condensation of the acetylated tetralin with a phthalic acid derivative to form the tetracyclic core of the anthracyclinone. ias.ac.in This is often achieved through a Friedel-Crafts acylation reaction. ias.ac.in While this compound itself is not the direct precursor used in most reported syntheses, the successful use of the closely related 2-acetyl-5,8-dimethoxytetralin underscores the importance of the acetylated tetralin motif in this field of research. cdnsciencepub.comresearchgate.netias.ac.in The development of practical, large-scale syntheses of these tetralin intermediates has been crucial for advancing research into new anthracycline analogues. cdnsciencepub.com

Contributions to Methodologies for Complex Natural Product Synthesis

The tetralin framework is a common structural motif in a variety of natural products, including steroids and terpenoids. As such, the development of synthetic methodologies that utilize tetralin-based building blocks is of significant importance. The Robinson annulation, a powerful ring-forming reaction, is a classic example of a method that can be used to construct fused ring systems incorporating a tetralin-like structure. wikipedia.orgscribd.compearson.commasterorganicchemistry.comresearchgate.net This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation and is instrumental in the synthesis of many complex natural products. wikipedia.org

The use of tetralin derivatives in total synthesis allows for the efficient construction of the core structure of the target molecule, which can then be further functionalized. This approach has been applied to the synthesis of a wide range of natural products, demonstrating the broad utility of tetralin-based building blocks in advancing the field of organic synthesis.

Exploratory Synthesis of Structurally Diversified Tetralin Analogues for Chemical Space Exploration

The strategic derivatization of the this compound scaffold provides a powerful platform for the exploration of chemical space. By systematically modifying the core structure and introducing a variety of functional groups and ring systems, chemists can generate libraries of novel compounds with diverse physicochemical properties. This approach is central to modern drug discovery and materials science.

The synthesis of the aforementioned furan-2-one, pyrazole, and pyridine derivatives from acetylated tetralins are prime examples of how this scaffold can be used to generate structural diversity. researchgate.netresearchgate.netmdpi.com Each new heterocyclic system appended to the tetralin core represents a significant leap into a new region of chemical space, offering the potential for novel biological activities or material properties. This strategy of "diverted total synthesis," where intermediates in a synthetic route to a natural product are used to create a library of related but distinct molecules, is a powerful tool for innovation. The ready availability and versatile reactivity of this compound make it an ideal starting point for such endeavors, enabling the rapid assembly of complex and diverse molecular libraries.

Applications as Hydrogen-Donor Solvents in Chemical Processes

The hydrogen-donating capability of tetralin and its derivatives is a critical aspect of their application in various chemical processes, most notably in coal liquefaction and biomass upgrading. The core 1,2,3,4-tetrahydronaphthalene (B1681288) structure can donate hydrogen atoms to stabilize reactive intermediates, such as free radicals, thereby facilitating the breakdown of large macromolecules into smaller, more valuable liquid products.

In direct coal liquefaction, tetralin is recognized as an excellent hydrogen-donor solvent. nih.gov It effectively dissolves and disperses coal particles while providing the necessary hydrogen to stabilize the fragments produced during thermal cracking. nih.gov During this process, tetralin itself is dehydrogenated, primarily to naphthalene (B1677914). The efficiency of this hydrogen transfer is dependent on reaction conditions such as temperature.

Research indicates that at lower temperatures (e.g., 380°C), tetralin primarily functions as a shuttle, transferring active hydrogen. nih.govfrontiersin.org At higher temperatures (e.g., 420°C), it more actively participates through its own dehydrogenation to provide the active hydrogen required for the liquefaction process. nih.govfrontiersin.org The transformation of tetralin under these conditions is significant, with conversion rates reaching over 50% at 420°C in the absence of coal, and even higher in its presence. nih.gov

| Reaction Temperature (°C) | Transformation Rate of Tetralin (%) | Primary Role of Tetralin |

|---|---|---|

| 380 | 34.72 | Transferring Active Hydrogen |

| 420 | 52.74 | Providing Active Hydrogen via Dehydrogenation |

Beyond coal, tetralin is also employed as a hydrogen-donor solvent in the upgrading of biomass-derived compounds. For instance, in the catalytic transfer hydrogenolysis (CTH) of lignin, solvents like tetralin can donate hydrogen to break down the complex polymer into simpler aromatic compounds. sci-hub.se The choice of hydrogen-donor solvent significantly impacts the product distribution. sci-hub.se While other solvents like formic acid or isopropanol (B130326) are also effective, tetralin's properties make it a subject of ongoing research in biorefinery processes. sci-hub.seresearchgate.net The catalytic systems often involve metals like Platinum (Pt) or Palladium (Pd) on a carbon support to facilitate the hydrogenation reactions. researchgate.net

| Hydrogen Donor | Typical Application | Reference |

|---|---|---|

| Tetralin | Coal Liquefaction, Lignin Depolymerization | nih.gov, sci-hub.se |

| Isopropanol | Lignin Upgrading | |

| Formic Acid | Lignin Depolymerization, Glycerol Conversion | sci-hub.se, researchgate.net |

| Decalin | Hydrogenation of Phenolic Compounds | researchgate.net |

| Methanol | Glycerol Conversion to 1,2-Propanediol | researchgate.net |

Environmental Fate and Transformation Research of Acetylated Tetralins

Mechanisms of Abiotic Degradation in Diverse Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For acetylated tetralins, key abiotic pathways include reactions with chemical oxidants like ozone in aquatic systems.

Specific data on the ozonation of 1,1-Dimethyl-4-acetyl-tetralin is not available in current research literature. However, studies on the related polycyclic musk AHTN provide valuable insights into this process.

Research into the reaction of several fragrance compounds with ozone in water has shown that AHTN reacts slowly, leading to the formation of a multitude of transformation products. nih.govau.dk In contrast, other fragrance compounds like OTNE react quickly, while nitromusks such as musk xylene and musk ketone show no reaction with ozone under typical study conditions. nih.gov The reaction kinetics for AHTN indicate a moderate reactivity towards ozone. nih.govresearchgate.net

During ozonation experiments in both tap water and wastewater treatment plant (WWTP) effluents, AHTN's degradation was studied, and its transformation products were characterized using gas chromatography coupled to mass spectrometry. nih.gov While specific structures for all AHTN transformation products were not fully elucidated, research has successfully identified several derivatives in environmental samples, suggesting that the parent compound is altered after its release. researchgate.net One study identified two main transformation products in human breast milk and fish samples: 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol. researchgate.net

The table below summarizes the second-order rate constants for the reaction of AHTN and other selected fragrances with ozone.

| Compound | k (O₃) [M⁻¹s⁻¹] | Half-life (t½) at 5 mg/L O₃ [s] | Reference |

|---|---|---|---|

| AHTN | 140 | 47 | nih.govresearchgate.net |

| HHCB | 140 | 47 | nih.gov |

| OTNE | 1.5 x 10⁵ | < 1 | nih.gov |

| Musk Ketone | No reaction | - | nih.gov |

| Musk Xylene | No reaction | - | nih.gov |

Modeling of Atmospheric Chemical Mechanisms and Reactivity in Airshed Models

There is no specific information available on the atmospheric chemical mechanisms or reactivity of this compound. However, data for the related compound AHTN and the parent structure Tetralin can be used to estimate potential atmospheric behavior.

For many organic compounds in the troposphere, the primary chemical removal process is reaction with photochemically produced hydroxyl (OH) radicals. oup.com The rate of this reaction is a key parameter in determining a compound's atmospheric lifetime. epa.gov

For the polycyclic musk AHTN , the rate constant for its vapor-phase reaction with OH radicals has been estimated using structure-activity relationship (SAR) models. nih.gov This estimation predicts a relatively short atmospheric half-life, suggesting that AHTN is not likely to persist for long periods in the atmosphere or undergo long-range transport. nih.gov

For the parent compound Tetralin , the vapor phase is also rapidly degraded by OH radicals during the daytime, with a secondary, slower degradation pathway involving nitrate (B79036) radicals at night. nih.gov The calculated atmospheric lifetimes for these compounds are typically on the order of hours to a few days. nih.govnih.gov

The table below presents the estimated reaction rate constants with the OH radical and the corresponding calculated atmospheric lifetimes for AHTN and Tetralin.

| Compound | OH Radical Rate Constant [cm³ molecule⁻¹ s⁻¹] | Calculated Atmospheric Half-life | Reference |

|---|---|---|---|

| AHTN (Tonalide) | 1.8 x 10⁻¹¹ (at 25°C, estimated) | ~22 hours | nih.gov |

| Tetralin | - | ~11 hours | nih.gov |

Atmospheric half-life is calculated assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. nih.gov

Photochemical Pathways and Environmental Stability Studies

Direct photochemical degradation (photolysis) by sunlight is another potential abiotic degradation pathway for chemicals in the environment.

No specific studies on the photochemical pathways or environmental stability of This compound were identified. However, research on the parent compound, Tetralin (1,2,3,4-tetrahydronaphthalene) , indicates that it undergoes considerable degradation in aqueous solutions when exposed to sunlight, with a reported half-life as low as approximately 17 hours of sunlight time. oecd.org When accounting for nighttime and variable light conditions, the environmental half-life is expected to be longer than 34 hours. oecd.org

For other polycyclic musks, photochemical degradation appears to be a less significant fate process. For example, studies have shown that HHCB (Galaxolide) exhibits negligible photochemical degradation in surface lake water. This suggests that for some complex polycyclic structures, photolysis is not a primary removal mechanism in aquatic environments. The stability of acetylated tetralins to photolysis may vary depending on the specific arrangement and type of substituents on the tetralin ring structure.

Q & A

Q. How can researchers address conflicting results in the catalytic efficiency of this compound synthesis across different laboratories?

- Methodological Answer :

- Interlaboratory Studies : Coordinate round-robin trials to identify systematic errors (e.g., catalyst purity or moisture content).

- Standard Operating Procedures (SOPs) : Publish detailed protocols (e.g., inert atmosphere requirements, quenching methods) in supplemental materials .

- Error Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to specific variables like solvent grade or stirring rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.